molecular formula C21H24N4O2S B2706330 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1797976-82-9

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2706330
CAS No.: 1797976-82-9
M. Wt: 396.51
InChI Key: SBPUPOWJZABFPW-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis via Enaminones

The study by Hassan (2014) focused on the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, designed to act as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggested that some of these compounds could serve as suitable inhibitors with potential for further modification (Hassan, 2014).

Synthesis and Characterization of Celecoxib Derivatives

Küçükgüzel et al. (2013) synthesized celecoxib derivatives and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds exhibited significant biological activities, offering potential for therapeutic development (Küçükgüzel et al., 2013).

Synthesis, Anticancer, and Radiosensitizing Evaluation

Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity. Some compounds showed higher activity than doxorubicin, indicating their potential as effective anticancer agents (Ghorab et al., 2015).

Synthesis and Biological Evaluation of Pyrazolopyrimidines

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Some compounds demonstrated significant cytotoxic activities and 5-lipoxygenase inhibition, suggesting their utility as anticancer agents (Rahmouni et al., 2016).

Base-Free Transfer Hydrogenation of Ketones

Ruff et al. (2016) studied Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones. Their findings indicate the potential of these complexes for efficient catalysis in air, without the need for dried and degassed substrates or basic additives (Ruff et al., 2016).

Synthesis and Antibacterial Evaluation

Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Several compounds were found to have high activities, indicating their potential in antimicrobial applications (Azab et al., 2013).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-3-6-21(16(2)13-15)28(26,27)23-11-12-25-20(18-4-5-18)14-19(24-25)17-7-9-22-10-8-17/h3,6-10,13-14,18,23H,4-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUPOWJZABFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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